BW-723C86, supplied primarily as a monohydrochloride salt, is a highly selective, tryptamine-derived 5-HT2B receptor agonist utilized as an established pharmacological tool in neurobiology and cardiovascular research. In laboratory procurement, it is prioritized for its ability to isolate 5-HT2B-mediated signaling pathways—such as intracellular calcium mobilization, vasodilation, and anxiolysis—without the confounding off-target effects associated with endogenous serotonin or non-selective synthetic analogs. Its high purity and established solubility profile in standard vehicles make it a staple for reproducible in vitro screening and in vivo behavioral modeling [1].
Substituting BW-723C86 with generic, non-selective serotonergic agonists like mCPP or endogenous 5-HT introduces severe workflow inefficiencies and data artifacts. Non-selective agents cross-activate 5-HT2A and 5-HT2C receptors, triggering confounding physiological responses such as 5-HT2A-mediated hallucinogenic proxies (head-twitch responses) or 5-HT2C-mediated anxiogenesis [1]. To correct for this, laboratories must procure and co-administer complex cocktails of selective antagonists, which increases reagent costs, complicates assay interpretation, and reduces overall reproducibility. Procuring BW-723C86 eliminates the need for these compensatory measures by providing targeted, single-receptor activation.
When isolating serotonin receptor pathways, non-selective agonists like mCPP or endogenous 5-HT cross-activate multiple subtypes, confounding assay results. BW-723C86 demonstrates high affinity for the 5-HT2B receptor with a pEC50 of 8.92 in recombinant human cell models. It exhibits over 100-fold selectivity for 5-HT2B over the 5-HT2A subtype, and approximately 10-fold selectivity over 5-HT2C [1]. This distinct binding profile allows researchers to selectively trigger 5-HT2B-mediated intracellular calcium mobilization without the need for complex antagonist cocktails.
| Evidence Dimension | Receptor Selectivity (Binding/Activation) |
| Target Compound Data | pEC50 = 8.92 (5-HT2B); >100-fold selective over 5-HT2A |
| Comparator Or Baseline | Endogenous 5-HT / mCPP (pan-agonists with minimal subtype selectivity) |
| Quantified Difference | >100-fold reduction in 5-HT2A cross-activation |
| Conditions | Recombinant human 5-HT receptor assays (CHO-K1 cells) |
Eliminates the need for secondary antagonists in receptor assays, significantly improving assay reproducibility and reducing reagent costs in high-throughput screening.
In ex vivo cardiovascular models, BW-723C86 serves as a quantitatively reliable partial agonist for modeling 5-HT2B-driven vasodilation. In PGF2α-precontracted pulmonary arteries, BW-723C86 induces concentration-dependent relaxation with a pEC50 of 8.21, achieving an Emax of 89% relative to the endogenous full agonist 5-HT [1]. Unlike non-selective agents, the relaxant response of BW-723C86 is completely inhibited by specific 5-HT2B antagonists (e.g., SB 204741), confirming its precise mechanism of action.
| Evidence Dimension | Vasorelaxation Efficacy (pEC50 and Emax) |
| Target Compound Data | pEC50 = 8.21; Emax = 89% |
| Comparator Or Baseline | 5-HT (Endogenous baseline; Emax = 100%) |
| Quantified Difference | Achieves 89% of maximal endogenous relaxation with high subtype specificity |
| Conditions | PGF2α-precontracted pig pulmonary artery with intact endothelium |
Provides a stable, highly specific pharmacological tool for evaluating endothelial 5-HT2B receptor function in pulmonary hypertension models.
Procuring the correct serotonergic tool compound is critical for in vivo behavioral assays, as non-selective 5-HT receptor agonists (such as mCPP) induce confounding anxiogenic, hypophagic, and hypoactive responses. In contrast, systemic administration of BW-723C86 (1-10 mg/kg) specifically isolates 5-HT2B pathways, resulting in measurable anxiolytic-like actions and hyperphagia without triggering the 5-HT2A-mediated head-twitch response[1]. This target-specific behavioral phenotype makes it a standard for studying 5-HT2B's role in anxiety and social interaction.
| Evidence Dimension | Behavioral Phenotype (Anxiety Models) |
| Target Compound Data | Induces anxiolysis and hyperphagia (1-10 mg/kg) |
| Comparator Or Baseline | mCPP (Induces anxiety and hypophagia) |
| Quantified Difference | Complete reversal of behavioral phenotype (anxiolytic vs. anxiogenic) |
| Conditions | In vivo rat models (e.g., Vogel conflict test, social interaction test) |
Prevents data confounding in neurobehavioral studies by cleanly separating 5-HT2B-mediated anxiolysis from the panicogenic effects of pan-serotonergic activation.
For in vivo and in vitro applications, aqueous solubility is a critical procurement factor. BW-723C86 is supplied as a monohydrochloride salt (CAS 160521-72-2), which offers significantly improved solubility profiles compared to its free base counterpart (CAS 160521-74-4). The hydrochloride form achieves practical working concentrations in physiological buffers (>160 µg/ml in PBS pH 7.2) and high solubility in standard laboratory vehicles (>52 mg/ml in DMSO) . This ensures reproducible dosing in systemic animal studies and stable stock solutions for high-throughput screening.
| Evidence Dimension | Aqueous and Vehicle Solubility |
| Target Compound Data | BW-723C86 HCl: >160 µg/ml in PBS; >52 mg/ml in DMSO |
| Comparator Or Baseline | BW-723C86 Free Base (Poor aqueous solubility) |
| Quantified Difference | Enables direct formulation in physiological buffers without excessive organic cosolvents |
| Conditions | Standard laboratory formulation (PBS pH 7.2, DMSO, DMF at 25°C) |
Ensures seamless formulation compatibility for in vivo injections and in vitro assays, minimizing vehicle-induced toxicity or precipitation artifacts.
Due to its >100-fold selectivity for 5-HT2B over 5-HT2A, BW-723C86 is a highly reliable positive control and reference agonist for in vitro functional assays, including Gq-coupled calcium mobilization and phospholipase C activation assays, eliminating the need for secondary antagonist blocking [1].
Leveraging its potent partial agonist activity (pEC50 = 8.21), BW-723C86 is heavily utilized in isolated tissue bath assays to study endothelial 5-HT2B receptor function, making it a critical tool for laboratories investigating pulmonary hypertension and vascular remodeling [2].
Because it isolates 5-HT2B pathways without triggering 5-HT2C-driven anxiety or 5-HT2A-driven psychedelic effects, BW-723C86 is a highly specific agent for systemic dosing (1-10 mg/kg) in rodent behavioral models, such as the Vogel conflict test and social interaction assays [3].
The hydrochloride salt form of BW-723C86 ensures reliable solubility in physiological buffers (e.g., PBS) and standard vehicles (DMSO), allowing for reproducible subcutaneous or intraperitoneal dosing without the vehicle-induced toxicity often seen with poorly soluble free-base tryptamines .